
4-氨基-N-(3,5-二甲氧基苯基)苯-1-磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-amino-N-(3,5-dimethoxyphenyl)benzene-1-sulfonamide is a chemical compound with the molecular formula C14H16N2O4S and a molecular weight of 308.35 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H16N2O4S/c1-19-12-7-11(8-13(9-12)20-2)16-21(17,18)14-5-3-10(15)4-6-14/h3-9,16H,15H2,1-2H3 . This indicates that the molecule consists of a benzene ring substituted with an amino group and a sulfonamide group, and another benzene ring substituted with two methoxy groups .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 161-162 degrees Celsius . The compound is stable under normal temperatures and pressures .科学研究应用
Antibacterial Activity
4-amino-N-(3,5-dimethoxyphenyl)benzene-1-sulfonamide: is part of the sulfonamide class of compounds, which are known for their antibacterial properties. This compound can inhibit the enzyme dihydropteroate synthetase, which is crucial for folate synthesis in bacteria. By blocking this pathway, it prevents bacterial DNA synthesis and cell division, effectively acting as a broad-spectrum antibacterial agent .
Anti-Carbonic Anhydrase Activity
Sulfonamides, including this compound, have shown effectiveness in inhibiting carbonic anhydrases. These enzymes are involved in various physiological processes, such as fluid secretion, respiration, and pH balance. Inhibiting carbonic anhydrase can be beneficial in treating conditions like glaucoma, where reducing intraocular pressure is necessary .
Anticancer Research
The structure of 4-amino-N-(3,5-dimethoxyphenyl)benzene-1-sulfonamide allows it to be used in cancer research, particularly in the design of molecules that can selectively target cancer cells. Its sulfonamide group can be functionalized to create compounds that interfere with tumor growth and proliferation .
Proteomics Research
This compound is utilized in proteomics research due to its ability to interact with proteins and modify their function. It can serve as a building block for developing probes or inhibitors that can help in understanding protein functions in biological systems .
Drug Design and Development
Due to its versatile structure, 4-amino-N-(3,5-dimethoxyphenyl)benzene-1-sulfonamide is a valuable compound in drug design and development. It can be used to synthesize a variety of derivatives with potential pharmacological activities, such as antiviral, anti-inflammatory, and antidiabetic properties .
Environmental Toxicity Studies
Sulfonamides, including this compound, are not readily biodegradable and can accumulate in the environment, leading to potential toxicity. Studies involving 4-amino-N-(3,5-dimethoxyphenyl)benzene-1-sulfonamide can help assess the environmental impact and develop strategies to mitigate its effects .
作用机制
Target of Action
The primary target of 4-amino-N-(3,5-dimethoxyphenyl)benzene-1-sulfonamide is carbonic anhydrase IX (CA IX) . CA IX is a type of carbonic anhydrase enzyme that is overexpressed in many solid tumors . This enzyme plays a crucial role in maintaining pH homeostasis within tumor cells, which is essential for their survival and proliferation .
Mode of Action
4-amino-N-(3,5-dimethoxyphenyl)benzene-1-sulfonamide acts as an inhibitor of CA IX . It binds to the active site of the enzyme, preventing it from catalyzing the conversion of carbon dioxide to bicarbonate and protons . This inhibition disrupts the pH regulation within tumor cells, which can lead to their death .
Biochemical Pathways
The inhibition of CA IX affects the carbon dioxide hydration pathway within tumor cells . This pathway is crucial for maintaining intracellular pH and facilitating various biochemical reactions. By inhibiting CA IX, 4-amino-N-(3,5-dimethoxyphenyl)benzene-1-sulfonamide disrupts this pathway, leading to an imbalance in intracellular pH that can inhibit tumor cell growth and proliferation .
Pharmacokinetics
These properties can include good oral absorption, wide distribution throughout the body, metabolism primarily in the liver, and excretion through the kidneys . These properties can impact the bioavailability of the compound, which is crucial for its effectiveness as a therapeutic agent.
Result of Action
The inhibition of CA IX by 4-amino-N-(3,5-dimethoxyphenyl)benzene-1-sulfonamide leads to a disruption in intracellular pH regulation within tumor cells . This disruption can inhibit tumor cell growth and proliferation, leading to cell death . In addition, some derivatives of this compound have shown significant anti-proliferative activity against certain breast cancer cell lines .
Action Environment
The action of 4-amino-N-(3,5-dimethoxyphenyl)benzene-1-sulfonamide can be influenced by various environmental factors. For instance, the pH of the tumor microenvironment can affect the activity of CA IX and, consequently, the efficacy of its inhibitors . Additionally, factors such as the presence of other medications, the patient’s health status, and genetic variations can also influence the compound’s action, efficacy, and stability.
安全和危害
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
属性
IUPAC Name |
4-amino-N-(3,5-dimethoxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c1-19-12-7-11(8-13(9-12)20-2)16-21(17,18)14-5-3-10(15)4-6-14/h3-9,16H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFOJBDFKXNQSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-(3,5-dimethoxyphenyl)benzene-1-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(Z)-1-pyrazin-2-ylethylideneamino] 2,6-difluorobenzoate](/img/structure/B2865072.png)
![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole](/img/structure/B2865073.png)
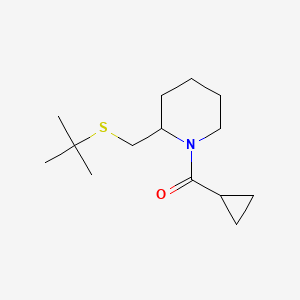

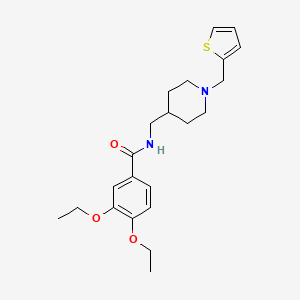
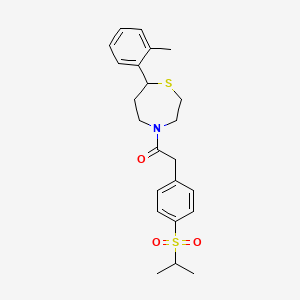

![2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2865083.png)
![2-Chloro-N-[[1-(hydroxymethyl)cyclobutyl]-(oxan-4-yl)methyl]propanamide](/img/structure/B2865084.png)
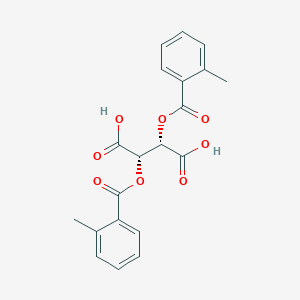

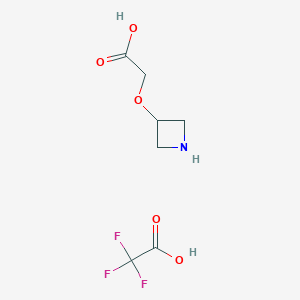
![2-(2-chlorophenyl)-N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide](/img/structure/B2865089.png)
![4-Butyl-6-[3-(dimethylamino)acryloyl]-7-hydroxy-8-methyl-2H-chromen-2-one](/img/structure/B2865091.png)